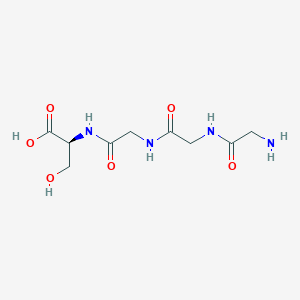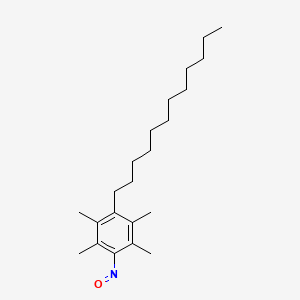
6,6'-Dimethyl-2,2'-bipyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethyl-2,2’-bipyrazine is a heterocyclic compound that belongs to the family of bipyrazines It is characterized by the presence of two pyrazine rings connected by a single bond, with methyl groups attached to the 6th position of each pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dimethyl-2,2’-bipyrazine typically involves the coupling of pyrazine derivatives. One common method is the Stille coupling reaction, which involves the reaction of bromo-pyrazine derivatives with organotin reagents in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like xylene and the application of heat to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for 6,6’-Dimethyl-2,2’-bipyrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Dimethyl-2,2’-bipyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethyl-2,2’-bipyrazine has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is utilized in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
Wirkmechanismus
The mechanism by which 6,6’-Dimethyl-2,2’-bipyrazine exerts its effects is largely dependent on its role as a ligand. When forming complexes with metal ions, it can influence the electronic structure and reactivity of the metal center. This interaction can facilitate various catalytic processes, including electron transfer reactions. The molecular targets and pathways involved are specific to the metal-ligand complex formed and the reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with pyridine rings instead of pyrazine rings.
2,2’-Bipyridine: A well-known ligand with no methyl groups, widely used in coordination chemistry and catalysis.
Uniqueness: 6,6’-Dimethyl-2,2’-bipyrazine is unique due to the presence of pyrazine rings, which impart different electronic properties compared to pyridine rings. The methyl groups at the 6th position also influence its steric and electronic characteristics, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
157465-82-2 |
|---|---|
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-methyl-6-(6-methylpyrazin-2-yl)pyrazine |
InChI |
InChI=1S/C10H10N4/c1-7-3-11-5-9(13-7)10-6-12-4-8(2)14-10/h3-6H,1-2H3 |
InChI-Schlüssel |
KNCWDPFJZAGABC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=N1)C2=NC(=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)

![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)




![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)


